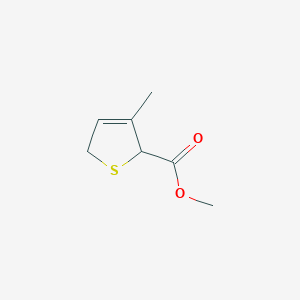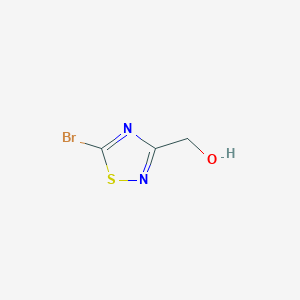
(5-bromo-1,2,4-thiadiazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1,2,4-thiadiazol-3-yl)methanol is a heterocyclic compound containing a bromine atom, a thiadiazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1,2,4-thiadiazol-3-yl)methanol typically involves the reduction of ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate. One common method includes the following steps :
- Dissolve ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate in methanol.
- Cool the solution to 0°C.
- Slowly add sodium borohydride to the solution.
- Allow the reaction mixture to stir at room temperature for 16 hours.
- Quench the reaction with acetic acid.
- Extract the product with ethyl acetate.
- Wash the organic layer with sodium bicarbonate solution and brine solution.
- Dry the organic layer over sodium sulfate and evaporate under reduced pressure.
- Purify the crude product using column chromatography with a mixture of ethyl acetate and hexane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,2,4-thiadiazol-3-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Various reduced derivatives of the thiadiazole ring.
Substitution: Substituted thiadiazole compounds with different functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methanol group.
Scientific Research Applications
(5-Bromo-1,2,4-thiadiazol-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-bromo-1,2,4-thiadiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-1,3,4-thiadiazol-2-yl)methanol: A similar compound with a different substitution pattern on the thiadiazole ring.
(5-Chloro-1,2,4-thiadiazol-3-yl)methanol: A compound with a chlorine atom instead of bromine.
(5-Methyl-1,2,4-thiadiazol-3-yl)methanol: A compound with a methyl group instead of bromine.
Uniqueness
(5-Bromo-1,2,4-thiadiazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5-bromo-1,2,4-thiadiazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2OS/c4-3-5-2(1-7)6-8-3/h7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGIPSZJOCZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NSC(=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
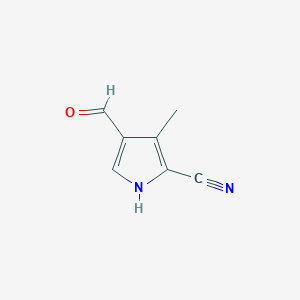
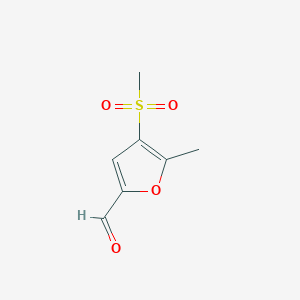
![methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B6601906.png)
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
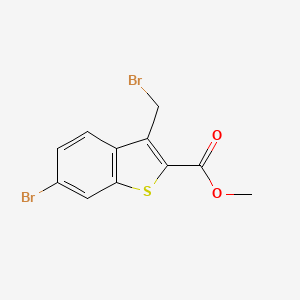


![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)
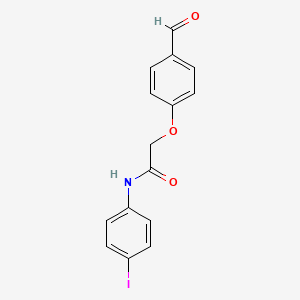
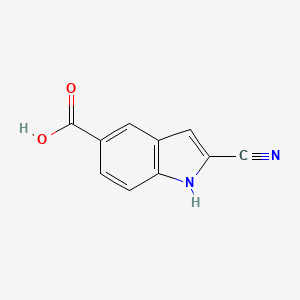
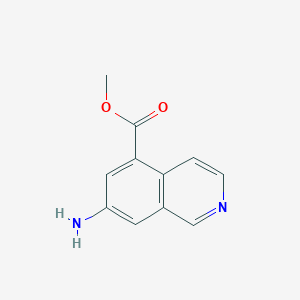

![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)
